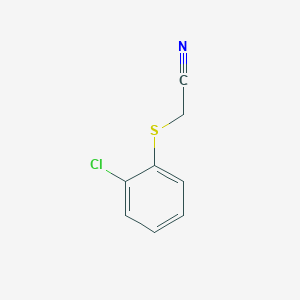

2-((2-Chlorophenyl)thio)acetonitrile

Description

Contextualizing Organosulfur Nitriles within Modern Organic Chemistry

Organosulfur compounds, in general, are of immense importance in organic chemistry, with applications ranging from pharmaceuticals to materials science. The introduction of a sulfur atom into an organic molecule can profoundly influence its physical, chemical, and biological properties. The thioether linkage, in particular, is a key structural element in numerous bioactive molecules.

The nitrile group (-C≡N) is a versatile functional group that can be transformed into a variety of other functionalities, including amines, carboxylic acids, and amides. Its presence in a molecule opens up a wide array of possibilities for further chemical modification. The combination of a sulfur atom and a nitrile group in organosulfur nitriles creates a unique chemical entity with a rich reaction chemistry, making them valuable intermediates in organic synthesis.

Significance of Chlorinated Aromatic Thioether Scaffolds in Synthetic Methodologies

The chlorinated aromatic thioether scaffold, a core component of 2-((2-Chlorophenyl)thio)acetonitrile, is a significant building block in synthetic organic chemistry. The presence of a chlorine atom on the aromatic ring provides a handle for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. This allows for the facile introduction of a wide range of substituents, enabling the synthesis of diverse libraries of compounds for screening and optimization in drug discovery and materials science.

Furthermore, the thioether linkage itself can be a site of chemical transformation. Oxidation of the sulfur atom can lead to the formation of sulfoxides and sulfones, which have distinct chemical and physical properties. The C-S bond can also be cleaved under specific conditions, allowing for the release of the thiol or the further modification of the aromatic ring.

Overview of Current Academic Research Trajectories for Related Compounds

Current academic research on compounds related to this compound is focused on several key areas. One major trajectory involves the development of novel synthetic methods for the preparation of functionalized thioethers. This includes the exploration of new catalysts and reaction conditions to improve the efficiency, selectivity, and substrate scope of C-S bond formation reactions.

Another significant area of research is the incorporation of thioether-containing scaffolds into more complex molecules with potential biological activity. For instance, research has been conducted on the synthesis of piperazine (B1678402) derivatives containing the 2-((phenylthio)ethyl)acetonitrile moiety as potential acyl-CoA:cholesterol O-acyltransferase-1 (ACAT-1) inhibitors. In one study, a compound featuring the 2-((2-chlorophenyl)thio)ethyl group attached to a piperazinylacetonitrile core was synthesized and characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry. mdpi.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-chlorophenyl)sulfanylacetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNS/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INGICCIZKMERCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)SCC#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 2 Chlorophenyl Thio Acetonitrile and Analogues

Strategic Approaches to Aryl Thioacetonitrile Scaffolds

The construction of the 2-((2-chlorophenyl)thio)acetonitrile framework can be approached by forming the key C-S bond or by installing the nitrile group at various stages of the synthesis. The choice of strategy often depends on the availability of starting materials and the desired functional group tolerance.

The nitrile functional group is a versatile component that can be introduced from various precursors. Aldehydes and their corresponding aldoximes are common starting points for nitrile synthesis.

One of the most traditional methods involves the dehydration of aldoximes, which can be readily prepared from the corresponding aldehydes. This transformation can be achieved using a variety of dehydrating agents. More contemporary methods focus on the direct conversion of alcohols, which are themselves accessible from aldehydes via reduction. For instance, a dehydroxylative cyanation of alcohols can be promoted by Ph₃P/ICH₂CH₂I, avoiding the need for transition metals. organic-chemistry.org Another approach involves the indium triiodide-catalyzed deoxygenative functionalization of N-sulfonyl amides with silyl (B83357) cyanide. organic-chemistry.org These methods provide mild and efficient pathways to alkyl nitriles with broad substrate applicability.

Table 1: Selected Precursor-Based Routes to Nitriles

| Precursor Type | Reagents/Catalysts | Key Features |

|---|---|---|

| Aldehydes (via Aldoximes) | Various Dehydrating Agents | Classic, two-step method. |

| Alcohols | Ph₃P/ICH₂CH₂I, TMSCN | Mild, metal-free dehydroxylative cyanation. organic-chemistry.org |

| N-Sulfonyl Amides | InI₃, Hydrosilanes, Silyl Cyanide | Catalytic deoxygenative functionalization. organic-chemistry.org |

The formation of the aryl-sulfur-alkyl linkage is central to the synthesis of the target compound. This can be accomplished through classical nucleophilic substitution or more modern catalytic cross-coupling reactions.

The most direct and widely used method for constructing the thioether linkage in this compound is the S-alkylation of 2-chlorothiophenol (B146423). This reaction involves the deprotonation of the thiol with a suitable base to form a thiolate anion, which then acts as a nucleophile, displacing a halide from an electrophile like chloroacetonitrile (B46850) or bromoacetonitrile.

Transition-metal catalysis offers a powerful alternative for C-S bond formation, particularly for aryl thioethers. nih.gov Buchwald-Hartwig amination conditions can be adapted for thiolation, using palladium catalysts with specialized phosphine (B1218219) ligands to couple aryl halides or triflates with thiols. acsgcipr.org Similarly, copper-catalyzed Ullmann-type couplings, traditionally requiring harsh conditions, have been improved with the use of appropriate ligands, enabling the reaction to proceed under milder temperatures. acsgcipr.org These catalytic systems are valuable when the aryl substrate is not sufficiently reactive for classical nucleophilic aromatic substitution (SNAr). acsgcipr.org

A sophisticated strategy for creating functionalized aryl thiol precursors involves the bromothiolation of aryne intermediates. organic-chemistry.orgacs.org This method allows for the synthesis of o-bromobenzenethiol equivalents, which are versatile building blocks for more complex organosulfur compounds. organic-chemistry.orgacs.org In this process, an aryne is generated in situ from a suitable precursor (e.g., a silylaryl triflate) and trapped by a sulfur nucleophile, such as a potassium xanthate, in the presence of an electrophilic bromine source. organic-chemistry.orgacs.org

This approach provides regioselective access to highly functionalized aryl xanthates that can be subsequently converted into the desired thiols. acs.org The reaction exhibits good functional group tolerance, allowing for the synthesis of diverse organosulfur compounds that might be difficult to access through other means. organic-chemistry.orgacs.org

Table 2: Examples of Bromothiolation of Arynes

| Aryne Precursor | Sulfur Source | Bromine Source | Product Type |

|---|---|---|---|

| 4,5-dimethoxy-2-trimethylsilylphenyl triflate | Potassium O-ethyl dithiocarbonate | Bromopentafluorobenzene | Aryl Xanthate organic-chemistry.org |

An alternative synthetic disconnection involves forming the C-S bond first, followed by the introduction of the nitrile group onto the resulting thioether scaffold.

A common method for installing a nitrile is through the nucleophilic substitution of a halide with a cyanide salt. For example, a precursor such as 2-(chloromethylthio)chlorobenzene could react with sodium or potassium cyanide to yield the target product. A related process, the Finkelstein reaction, can be used to convert a less reactive alkyl chloride into a more reactive alkyl iodide in situ using potassium iodide in acetone, which then readily reacts with the cyanide salt. youtube.com This approach is demonstrated in the synthesis of p-chlorophenyl acetonitrile (B52724) from p-chlorobenzyl chloride. youtube.com A direct synthesis of the closely related 2-thiopheneacetonitrile (B147512) involves reacting 2-chloromethylthiophene with sodium cyanide in a water/acetone solvent mixture. google.com

For aryl nitriles, the classic Sandmeyer reaction provides a pathway from an aniline (B41778) precursor. acs.org An aminophenyl thioether could be diazotized and subsequently treated with a copper(I) cyanide salt to install the nitrile group. Modern variations aim to improve the safety and scope of this transformation. For instance, a direct deaminative cyanation of anilines using iron nitrate (B79036) and copper cyanide has been developed, which tolerates a wide range of functional groups and avoids the isolation of potentially explosive diazonium salts. acs.org Furthermore, palladium-catalyzed cyanomethylation can convert aryl bromides directly into arylacetonitriles. organic-chemistry.org

Table 3: Summary of Cyano-Functionalization Protocols

| Starting Material | Reagents/Reaction | Key Features |

|---|---|---|

| Alkyl Halide (e.g., p-chlorobenzyl chloride) | NaCN, KI (catalyst), Acetone | Finkelstein-type reaction followed by cyanation. youtube.com |

| Aryl Diazonium Salt (from Aniline) | CuCN (Sandmeyer Reaction) | Classic method for converting anilines to nitriles. acs.org |

| Aniline | Fe(NO₃)₃, CuCN, Na₂SO₃ | Safer, one-pot deaminative cyanation protocol. acs.org |

Installation of the Nitrile Functional Group

Cyanide-Free Approaches to Nitriles

The traditional synthesis of nitriles often involves highly toxic cyanide reagents. researchgate.net To mitigate these risks, several cyanide-free methodologies have been developed, which are applicable to the synthesis of this compound. A prominent strategy is the dehydration of aldoximes. nih.gov This method is advantageous as aldoximes can be readily prepared from the corresponding aldehydes. chemistryviews.org The dehydration step itself can be accomplished using various reagents and conditions, many of which are mild and efficient. nih.govthieme-connect.com

Another significant cyanide-free route is the conversion of primary amides to nitriles. This transformation can be achieved through dehydration reactions, offering a safe alternative to methods employing cyanide. thieme-connect.com Furthermore, the van Leusen reaction, which utilizes p-tosylmethyl isocyanide (TosMIC), provides a pathway to convert ketones into nitriles under mild conditions, representing another valuable cyanide-free approach. rsc.org The development of palladium-catalyzed methods that convert aryl halides to nitriles without a direct cyanide source, proceeding through an isoxazoline (B3343090) intermediate, also showcases innovative cyanide-free synthesis. nih.gov Additionally, copper-catalyzed protocols have been established that use formamide (B127407) as the nitrile source for the cyanation of aryl halides. rsc.org

Green Chemistry Principles Applied to the Synthesis of this compound

Green chemistry principles are increasingly being integrated into synthetic protocols to reduce environmental impact. For a molecule like this compound, this involves innovations in reaction conditions, energy sources, and catalytic systems.

Solvent-free reactions represent a significant advancement in green chemistry, minimizing waste and often enhancing reaction rates. tandfonline.com For the synthesis of thioethers, such as the core structure of this compound, mechanochemical methods offer a promising solvent-free alternative. These reactions, conducted by grinding solid reactants together, can efficiently form C-S bonds. researchgate.net The direct reaction of alcohols with various nucleophiles under solvent-free mechanochemical conditions, activated by reagents like TFFH, has been demonstrated. researchgate.net While direct synthesis of allylic thioethers from allylic alcohols and thiols has been explored under solvent-free conditions, these methods are still relatively scarce. tandfonline.com

Interactive Table: Comparison of Solvent-Free Thioether Synthesis Methods

| Method | Reactants | Conditions | Advantage |

|---|---|---|---|

| Mechanochemistry | Alcohols, Nucleophiles | Solid-state grinding, TFFH activation | Avoids bulk solvents, good safety profile researchgate.net |

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and improved selectivity. ingentaconnect.combohrium.com This technology is particularly effective for C-S bond formation. ingentaconnect.comcdnsciencepub.com The synthesis of aryl and vinyl nitriles from the corresponding bromides has been successfully achieved using palladium catalysis under microwave irradiation. organic-chemistry.org Microwave-assisted Ullmann C-S bond formation provides an efficient route to aryl sulfides, a key structural component of the target molecule. acs.org The combination of microwave heating with palladium catalysts and various ligands can be tailored for different substrates, including electron-poor aryl halides. acs.org Notably, microwave assistance can facilitate reactions that are sluggish under conventional heating, such as the Sonogashira cross-coupling of unreactive aryl chlorides. rsc.org

Interactive Table: Microwave-Assisted C-S Bond Formation and Nitrile Synthesis

| Reaction Type | Catalyst System | Conditions | Key Feature |

|---|---|---|---|

| Ullmann C-S Coupling | CuI/neocuproine or PEPPSI-iPr (Pd-NHC) | NaOtBu, Toluene, 120°C | Rapid and efficient for aryl sulfides acs.org |

| Cyanation of Aryl Bromides | Palladium Catalyst | Microwave Irradiation | High yields for aryl nitriles organic-chemistry.org |

Biocatalysis offers a highly sustainable and selective alternative for chemical synthesis. proquest.com For nitrile production, aldoxime dehydratases (Oxds) are particularly noteworthy enzymes. nih.govnih.gov These enzymes catalyze the dehydration of aldoximes to form nitriles under exceptionally mild, aqueous conditions, completely avoiding the use of cyanide. researchgate.netnisr.or.jppnas.org Oxds exhibit a broad substrate tolerance, accepting both aliphatic and aromatic aldoximes. researchgate.net The reaction is not only environmentally benign but can also be highly productive, with some systems achieving high substrate loadings. proquest.comnih.gov The enzymatic process can be integrated into multi-step reactions, starting from various materials to produce the aldoxime precursor in situ. nih.gov This chemoenzymatic approach combines the strengths of chemical synthesis and biocatalysis. acs.org

The proposed biocatalytic synthesis of this compound would involve two key steps: first, the synthesis of 2-((2-chlorophenyl)thio)acetaldehyde oxime, followed by its enzymatic dehydration using an appropriate aldoxime dehydratase.

Key Features of Aldoxime Dehydratases (Oxd):

Cyanide-Free: Provides a safe and sustainable route to nitriles. chemistryviews.orgnih.gov

Mild Conditions: Reactions are typically performed in aqueous media at ambient temperature and pressure. proquest.com

High Selectivity: Enzymes often provide excellent chemo-, regio-, and enantioselectivity. chemistryviews.org

Broad Substrate Scope: Accepts a wide range of aldoximes. researchgate.net

Electrochemical synthesis is a green technology that uses electricity to drive chemical reactions, often minimizing the need for chemical oxidants or reductants. researchgate.net The electrosynthesis of nitriles can be achieved from various precursors, including primary alcohols, amines, and aldehydes. rsc.orgvda.ltnih.gov The direct electrosynthesis of nitriles from primary alcohols and ammonia (B1221849) using a simple nickel catalyst has been demonstrated, proceeding under benign conditions in aqueous electrolytes. rsc.org This method involves a dehydrogenation-imination-dehydrogenation sequence. rsc.org

Another electrocatalytic approach is the anodic oxidation of amines or aldoximes to form nitriles. vda.ltacs.org The electrochemical C-H cyanation of arenes using sodium cyanide in a simple undivided cell also presents a direct route, although it does not eliminate the use of a cyanide source. nih.govrsc.org These electrochemical methods offer high atom economy and reduced waste production compared to traditional synthetic routes. vda.lt

While transition metals are powerful catalysts, their potential toxicity and cost have driven the development of metal-free alternatives. For C-S bond formation, several transition-metal-free strategies have emerged. One common method is the base-promoted coupling of thiols with aryl halides, which can proceed via a homolytic aromatic substitution mechanism. cas.cn

Visible-light-promoted C-S cross-coupling represents another innovative metal-free approach. nih.gov These reactions can occur through the formation of an electron donor-acceptor complex between the reactants upon light absorption, bypassing the need for a metal photocatalyst. nih.gov Additionally, photocatalytic methods can generate highly reactive thioyl or sulfonyl radicals from various sulfur sources, which then participate in C-S bond formation. rsc.orgresearchgate.net The use of xanthates as thiol-free sulfur sources provides a convenient and odorless method for synthesizing thioethers from alkyl and aryl halides under metal-free conditions. mdpi.com

Interactive Table: Comparison of Transition-Metal-Free C-S Coupling Methods

| Method | Key Reagents/Conditions | Mechanism | Advantage |

|---|---|---|---|

| Base-Promoted Coupling | Strong Base (e.g., KOtBu) | Homolytic Aromatic Substitution | Avoids transition metals cas.cnacs.org |

| Visible-Light Photoredox | Light, Electron Donor-Acceptor Pair | Intermolecular Charge Transfer | Metal-free, mild conditions nih.gov |

| Xanthate Chemistry | ROCS2K, Alkyl/Aryl Halide | Nucleophilic Substitution | Odorless, stable sulfur source mdpi.com |

Total Synthesis Strategies Involving a Related Dibenzo[c,f]nih.govzfin.orgthiazepine Moiety

The synthesis of complex heterocyclic systems such as dibenzo[c,f] nih.govzfin.orgthiazepines serves as an excellent case study for the application of sophisticated synthetic strategies. These strategies are directly applicable to hypothetical complex targets built around the this compound scaffold.

Retrosynthetic analysis is a powerful tool for devising a synthetic plan for a complex target molecule by breaking it down into simpler, commercially available starting materials. For a complex molecule containing a dibenzo[c,f] nih.govzfin.orgthiazepine core, a common retrosynthetic approach is initiated by disconnecting the functional side chains.

A prime example is the retrosynthesis of Tianeptine, a pharmaceutical agent with a dibenzo[c,f] nih.govzfin.orgthiazepine S,S-dioxide core. The key disconnections are as follows:

C-N Bond Disconnection: The first disconnection typically targets the bond between the tricyclic core and the aminoheptanoic acid side chain. This simplifies the target to the core structure and a separate side chain synthon.

Formation of the Tricyclic Core: The dibenzo[c,f] nih.govzfin.orgthiazepine core itself can be disconnected through a Friedel-Crafts acylation, breaking one of the aryl-carbonyl bonds. This leads to a diaryl ether or thioether precursor.

Simplification to Starting Materials: Further disconnection of the diaryl precursor via nucleophilic aromatic substitution reveals the basic building blocks: a substituted aminothiophenol or aminophenol, and a suitably activated aromatic ring.

This analytical process systematically reduces the molecular complexity and identifies key bond formations that will be crucial in the forward synthesis.

The forward synthesis, guided by the retrosynthetic analysis, involves a sequence of reactions to construct the target molecule. The synthesis of the dibenzo[c,f] nih.govzfin.orgthiazepine core, for example, often follows a convergent approach where key fragments are synthesized separately before being joined.

| Step | Reaction | Reactants | Reagents and Conditions | Product |

| 1 | Nucleophilic Aromatic Substitution | 2-aminothiophenol, 2-chloronitrobenzene derivative | Base (e.g., K2CO3), Solvent (e.g., DMF) | Diaryl thioether |

| 2 | Oxidation | Diaryl thioether | Oxidizing agent (e.g., H2O2, m-CPBA) | Diaryl sulfone |

| 3 | Intramolecular Friedel-Crafts Acylation | Diaryl sulfone with a carboxylic acid group | Strong acid (e.g., PPA, H2SO4) | Tricyclic ketone |

| 4 | Reduction | Tricyclic ketone | Reducing agent (e.g., NaBH4) | Tricyclic alcohol |

| 5 | Functional Group Interconversion | Tricyclic alcohol | Chlorinating agent (e.g., SOCl2) | Chlorinated tricyclic core |

| 6 | Alkylation | Chlorinated tricyclic core, amino acid ester | Base (e.g., Et3N) | Final product precursor |

| 7 | Hydrolysis | Final product precursor | Acid or base hydrolysis | Final product |

Stereochemistry is a critical consideration in total synthesis, as the three-dimensional arrangement of atoms can profoundly impact a molecule's biological activity. In the context of dibenzo[c,f] nih.govzfin.orgthiazepines, the C11 position is often a stereocenter.

Controlling the stereochemistry at this position can be achieved through several methods:

Chiral Resolution: A racemic mixture of the final compound or a late-stage intermediate can be separated into its constituent enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Asymmetric Synthesis: A more elegant approach is to introduce the desired stereochemistry during the synthesis. This can be accomplished by:

Using a Chiral Catalyst: For instance, the reduction of the tricyclic ketone (Step 4 in the table above) can be performed with a chiral reducing agent or a catalyst that favors the formation of one enantiomer of the alcohol over the other.

Employing a Chiral Auxiliary: A chiral auxiliary can be attached to a precursor molecule to direct a subsequent reaction to occur from a specific face, thereby creating the desired stereocenter. The auxiliary is then removed in a later step.

Recent studies on Tianeptine have highlighted the importance of its enantiomers, with methods being developed for their separation and characterization. google.com This underscores the necessity of robust methods for stereochemical control in the synthesis of such complex molecules. The development of enantioselective HPLC methods, for example, has been crucial for both analytical and preparative separation of Tianeptine enantiomers. google.com

Chemical Reactivity and Transformation Pathways of 2 2 Chlorophenyl Thio Acetonitrile

Reactivity Profile of the Nitrile Functional Group

The nitrile group's reactivity is analogous to that of a carbonyl group, with the key difference being the sp hybridization of both the carbon and nitrogen atoms, resulting in a linear geometry. wikipedia.org The presence of a lone pair of electrons on the nitrogen atom also imparts basic properties, allowing for activation under acidic conditions. The 2-chlorophenylthio substituent attached to the α-carbon can influence the reactivity through steric and electronic effects, but the fundamental transformation pathways of the nitrile group remain primary drivers of the molecule's chemical behavior.

The electrophilic carbon atom of the nitrile in 2-((2-chlorophenyl)thio)acetonitrile is the primary site for nucleophilic addition reactions. Strong nucleophiles can attack this carbon directly, leading to the formation of an intermediate imine anion, which can be further transformed depending on the specific reagents and reaction conditions.

The addition of organometallic compounds, such as Grignard reagents (R-MgX), is a powerful method for carbon-carbon bond formation. The reaction of this compound with a Grignard reagent proceeds via the nucleophilic attack of the carbanion-like R-group of the Grignard reagent on the electrophilic nitrile carbon. youtube.com This initial addition breaks one of the π-bonds of the nitrile, forming a new carbon-carbon bond and an intermediate imine salt. masterorganicchemistry.com This intermediate is stable and does not react with a second equivalent of the Grignard reagent. youtube.com Subsequent workup with aqueous acid hydrolyzes the imine salt to furnish a ketone. youtube.commasterorganicchemistry.com This two-step process effectively converts the nitrile group into a carbonyl group, with the alkyl or aryl group from the Grignard reagent appended.

Table 1: Transformation of this compound via Grignard Reagent Addition

| Reactant | Reagents | Intermediate | Final Product |

| This compound | 1. Methylmagnesium bromide (CH₃MgBr) in Ether2. Aqueous Acid (H₃O⁺) Workup | Iminomagnesium bromide salt | 1-((2-Chlorophenyl)thio)propan-2-one |

Nitriles can be completely reduced to primary amines using strong hydride-donating reagents like lithium aluminum hydride (LiAlH₄). chem-station.com The reduction of this compound with LiAlH₄ involves the nucleophilic addition of two hydride ions (H⁻) to the nitrile carbon. dalalinstitute.com The first hydride attack forms an intermediate imine anion. dalalinstitute.com Unlike the Grignard reaction, this intermediate readily undergoes a second hydride addition, leading to a dianion. saskoer.ca Aqueous workup then quenches the reaction and protonates the nitrogen, yielding the corresponding primary amine, 2-((2-chlorophenyl)thio)ethan-1-amine. The reaction requires an inert aprotic solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, as LiAlH₄ reacts violently with protic solvents. chem-station.com

Table 2: Hydride Reduction of this compound

| Reactant | Reagents | Final Product |

| This compound | 1. Lithium aluminum hydride (LiAlH₄) in THF2. Water (H₂O) Workup | 2-((2-Chlorophenyl)thio)ethan-1-amine |

The nitrile group can be converted to a carboxylic acid through hydrolysis, a reaction that can be catalyzed by either acid or base. libretexts.orglibretexts.org The reaction generally proceeds in two stages: initial hydration to form an amide intermediate, followed by hydrolysis of the amide to the carboxylic acid (or its carboxylate salt). libretexts.org

Under acidic conditions, the hydrolysis of this compound is initiated by the protonation of the nitrile nitrogen by a strong acid like hydrochloric acid. libretexts.orgyoutube.com This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water. youtube.com The attack of water leads to a protonated imidic acid intermediate. Tautomerization (a proton transfer) of this intermediate yields the corresponding amide, 2-((2-chlorophenyl)thio)acetamide. With continued heating in the presence of acid and water, this amide undergoes further hydrolysis. The carbonyl oxygen of the amide is protonated, activating the carbonyl carbon for nucleophilic attack by water. Subsequent steps involving proton transfers and the elimination of an ammonium (B1175870) ion (NH₄⁺) lead to the final product, 2-((2-chlorophenyl)thio)acetic acid. libretexts.org

Table 3: Acid-Catalyzed Hydrolysis of this compound

| Reactant | Reagents | Intermediate | Final Product |

| This compound | Aqueous Hydrochloric Acid (HCl), Heat | 2-((2-Chlorophenyl)thio)acetamide | 2-((2-Chlorophenyl)thio)acetic acid |

In the presence of a strong base, such as aqueous sodium hydroxide (B78521), the hydrolysis of this compound follows a different mechanism. The reaction begins with the direct nucleophilic attack of a hydroxide ion (OH⁻) on the electrophilic nitrile carbon. youtube.com This forms an anionic intermediate that is subsequently protonated by water to generate an imidic acid. This imidic acid then tautomerizes to the 2-((2-chlorophenyl)thio)acetamide intermediate. youtube.com Under vigorous basic conditions (e.g., heating), the amide is further hydrolyzed. A hydroxide ion attacks the amide's carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating an amide anion (⁻NH₂), which is a very poor leaving group but is immediately protonated by the solvent to form ammonia (B1221849) (NH₃). The other product is the carboxylate salt, sodium 2-((2-chlorophenyl)thio)acetate. libretexts.orglibretexts.org To obtain the free carboxylic acid, the reaction mixture must be neutralized with a strong acid in a final workup step. libretexts.org

Table 4: Base-Catalyzed Hydrolysis of this compound

| Reactant | Reagents | Intermediate | Final Product |

| This compound | 1. Aqueous Sodium Hydroxide (NaOH), Heat2. Aqueous Acid (H₃O⁺) Workup | Sodium 2-((2-chlorophenyl)thio)acetate | 2-((2-Chlorophenyl)thio)acetic acid |

Cycloaddition Reactions Involving the Nitrile Triple Bond

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, serving as a dienophile or a component in multicomponent reactions to construct heterocyclic systems. A prominent example is the transition metal-catalyzed [2+2+2] cycloaddition. psu.edu In these reactions, a nitrile can react with two alkyne molecules to form a substituted pyridine (B92270) ring. psu.edu

This reaction is highly valuable for its ability to assemble complex aromatic systems from simpler unsaturated precursors. psu.edu While nitriles are generally less reactive than alkynes in these cycloadditions, their participation allows for the synthesis of a wide array of nitrogen-containing heterocycles. psu.edu The reaction is often catalyzed by cobalt or iridium complexes. psu.edu The general scheme involves the formation of a metallacyclopentadiene intermediate from two alkyne units, followed by the insertion of the nitrile's C-N triple bond and subsequent reductive elimination to yield the pyridine product.

Beyond amide formation and cycloaddition, the nitrile group of this compound is amenable to several other important transformations. chinalookchem.comvanderbilt.edu

Reduction to Primary Amines: The nitrile can be completely reduced to afford the corresponding primary amine, 2-((2-chlorophenyl)thio)ethan-1-amine. This transformation is fundamental for introducing a basic amino group and is commonly achieved through catalytic hydrogenation (e.g., using H₂, Pd/C, or PtO₂) or with chemical hydrides like Lithium Aluminum Hydride (LiAlH₄) or Borane (B₂H₆). vanderbilt.edu

Hydrolysis to Carboxylic Acids: Under acidic or alkaline conditions, the nitrile group can be fully hydrolyzed to a carboxylic acid, yielding 2-((2-chlorophenyl)thio)acetic acid. chinalookchem.com This provides a direct route to arylacetic acid derivatives, which are valuable intermediates in pharmaceutical synthesis. chinalookchem.com

Reduction to Aldehydes: A partial reduction of the nitrile can be achieved using specific reagents to yield the corresponding aldehyde. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this conversion, which stops the reduction at the imine stage, followed by hydrolysis to furnish the aldehyde. vanderbilt.edu

Table 2: Summary of Nitrile Functional Group Interconversions

| Starting Functional Group | Reagent(s) | Resulting Functional Group | Reference |

| Nitrile (R-CN) | H₃O⁺ or OH⁻, Δ | Carboxylic Acid (R-COOH) | chinalookchem.com |

| Nitrile (R-CN) | 1) DIBAL-H; 2) H₂O | Aldehyde (R-CHO) | vanderbilt.edu |

| Nitrile (R-CN) | LiAlH₄ or H₂, Catalyst | Primary Amine (R-CH₂NH₂) | vanderbilt.edu |

Reactivity of the Aryl Thioether Substructure

The sulfur atom in the thioether linkage is nucleophilic and can undergo a range of reactions, most notably oxidation. Treatment with mild oxidizing agents can convert the sulfide (B99878) to a sulfoxide (B87167), and stronger oxidation can yield the corresponding sulfone. These transformations significantly alter the electronic properties of the molecule, as both the sulfoxide and sulfone groups are strongly electron-withdrawing.

The sulfur atom also plays a crucial role in metal-catalyzed reactions. The general mechanism for metal-catalyzed arylation of thiols involves the oxidative addition of a metal catalyst into an aryl halide, coordination of the thiol, and subsequent reductive elimination to form the C-S bond. acsgcipr.org This highlights the reactivity of the sulfur center in coupling reactions. Furthermore, recent advances have utilized aryl sulfides in novel C-H functionalization strategies. For instance, aryl thianthrenium salts, formed by a reaction at the sulfur center, can act as versatile coupling partners in palladium-catalyzed reductive cross-coupling reactions. nih.gov

The 2-chlorophenyl group is not merely a passive scaffold; its chloro-substituent is a key reactive handle for advanced synthetic manipulations.

The chlorine atom on the aromatic ring makes this compound a suitable substrate for a variety of transition metal-catalyzed cross-coupling reactions. nih.gov These reactions are cornerstones of modern organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling: The C-Cl bond can participate in classic palladium-catalyzed reactions. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, the use of specialized ligands, such as those based on bulky, electron-rich phosphines (e.g., tri-tert-butylphosphine), can facilitate efficient coupling. acsgcipr.orgnih.gov This enables reactions like the Suzuki coupling (with boronic acids), Heck coupling (with alkenes), and Buchwald-Hartwig amination (with amines).

Copper-Catalyzed Reactions: Copper-based catalysts are also effective for C-S bond formation (Ullmann condensation) and can be an alternative to palladium for certain transformations. acsgcipr.org These methods can often be performed under milder conditions with the appropriate choice of ligands. acsgcipr.org

The ability to use the aryl chloride as a coupling site significantly enhances the synthetic value of this compound, allowing it to be incorporated into more complex molecular architectures, such as polysubstituted biaryls, which are common motifs in pharmaceuticals and advanced materials. nih.gov

Transformations Involving the Chlorinated Phenyl Ring

Radical Reactions with Chlorine Radicals

The interaction of this compound with chlorine radicals (Cl•) represents a complex area of reactivity. Generally, chlorine radicals are highly reactive species that can participate in a variety of reactions, including hydrogen abstraction and addition to aromatic systems. labxchange.orgchemistrytalk.org In the context of this compound, several potential pathways for radical reactions exist, influenced by the different functional groups within the molecule.

Chlorine radicals can be generated in the presence of UV light, which causes the homolytic fission of chlorine molecules (Cl₂). chemistrytalk.org These radicals are electrophilic and readily react with organic molecules. princeton.edu The reactivity of chlorine radicals with dissolved organic matter is known to be very high, with reaction rate constants orders of magnitude greater than those for other radical species. nih.gov

For this compound, the primary sites for attack by a chlorine radical would be the methylene (B1212753) (-CH₂-) group and the chlorophenyl ring.

Hydrogen Abstraction:

A likely pathway is the abstraction of a hydrogen atom from the methylene bridge connecting the sulfur atom and the nitrile group. This would result in the formation of a stabilized radical intermediate, 2-((2-chlorophenyl)thio)(cyano)methyl radical, and hydrogen chloride (HCl).

Cl• + C₈H₆ClNS → •C₈H₅ClNS + HCl

The stability of the resulting radical is a key factor in determining the favorability of this pathway. The proximity of both the sulfur atom and the nitrile group can delocalize the unpaired electron, thus stabilizing the radical.

Addition to the Aromatic Ring:

Another possible reaction involves the addition of a chlorine radical to the aromatic chlorophenyl ring. This would lead to the formation of a chlorinated cyclohexadienyl radical intermediate. This pathway is a common reaction for aromatic compounds with chlorine radicals. The position of the addition would be influenced by the directing effects of the chlorine and thioether substituents already present on the ring.

Electrophilic Attack on Sulfur:

While less common, direct attack of the electrophilic chlorine radical on the sulfur atom is also a mechanistic possibility. This could lead to the formation of a sulfonium (B1226848) radical cation intermediate, which could then undergo further reactions.

The ultimate products of these radical reactions would depend on the specific reaction conditions, including the concentration of chlorine radicals, the presence of other radical scavengers, and the solvent used. Termination steps, involving the combination of two radicals, would lead to the formation of various dimeric or further chlorinated products.

Mechanistic Elucidation of Key Transformations

Reaction Mechanism Studies on Nitrile Formation

The formation of the nitrile group (-C≡N) in this compound typically proceeds through nucleophilic substitution reactions. chemistrysteps.comlibretexts.org A common and well-established method involves the reaction of an appropriate alkyl halide with a cyanide salt, such as sodium or potassium cyanide. chemistrysteps.com

In the synthesis of this compound, the precursor would be 2-chlorothiophenol (B146423) and a haloacetonitrile, most commonly chloroacetonitrile (B46850) or bromoacetonitrile. The reaction is typically carried out in the presence of a base.

The mechanism proceeds as follows:

Deprotonation of the Thiol: The base removes the acidic proton from the thiol group of 2-chlorothiophenol, forming a thiophenolate anion. This anion is a potent nucleophile. C₆H₄ClSH + Base → C₆H₄ClS⁻ + Base-H⁺

Nucleophilic Attack: The newly formed thiophenolate anion then acts as a nucleophile, attacking the electrophilic carbon atom of the haloacetonitrile (e.g., chloroacetonitrile). This is a classic Sₙ2 (bimolecular nucleophilic substitution) reaction. C₆H₄ClS⁻ + ClCH₂CN → C₆H₄ClSCH₂CN + Cl⁻

The reaction results in the formation of the desired this compound and a halide salt as a byproduct. The efficiency of this reaction is dependent on factors such as the choice of base, solvent, and reaction temperature.

An alternative, though less direct, pathway to nitrile formation involves the dehydration of a corresponding primary amide. libretexts.orglibretexts.org However, for the synthesis of this compound, the nucleophilic substitution route is generally more straightforward.

Mechanistic Investigations of Functional Group Metathesis

Functional group metathesis, or exchange, involving the nitrile group of this compound can lead to a variety of other functional groups. The triple bond of the nitrile group is polarized, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic, which allows for a range of transformations. chemistrysteps.com

Hydrolysis:

One of the most common transformations is hydrolysis, which can occur under either acidic or basic conditions to yield a carboxylic acid or a carboxylate salt, respectively. chemistrysteps.com

Acid-Catalyzed Mechanism: The reaction begins with the protonation of the nitrile nitrogen, which activates the carbon-nitrogen triple bond towards nucleophilic attack by water. This forms an imidic acid intermediate, which then tautomerizes to a primary amide. Further hydrolysis of the amide, under the acidic conditions, proceeds through protonation of the carbonyl oxygen, followed by nucleophilic attack of water and subsequent elimination of ammonia to yield the carboxylic acid, 2-((2-chlorophenyl)thio)acetic acid. chemistrysteps.com

Base-Catalyzed Mechanism: Under basic conditions, a hydroxide ion directly attacks the electrophilic carbon of the nitrile group. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to the amide. Continued hydrolysis of the amide under basic conditions involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon, leading to a tetrahedral intermediate that eliminates ammonia to form the carboxylate salt.

Reduction:

The nitrile group can be reduced to a primary amine, 2-((2-chlorophenyl)thio)ethanamine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically used for this transformation. libretexts.org

Mechanism with LiAlH₄: The reaction involves the nucleophilic addition of a hydride ion (H⁻) from the LiAlH₄ to the electrophilic carbon of the nitrile. This forms an imine salt intermediate. A second hydride addition then occurs, leading to a dianionic species which, upon aqueous workup, is protonated to yield the primary amine. libretexts.orglibretexts.org

Computational Studies on Reaction Pathways and Intermediates

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating reaction mechanisms, predicting reactivity, and understanding the stability of intermediates. nih.gov For a molecule like this compound, computational studies can provide deep insights into its chemical behavior.

Nitrile Group Reactivity:

DFT calculations can be employed to model the reactions of the nitrile group. For instance, in the context of hydrolysis, computational studies can map the potential energy surface of the reaction, identifying the transition states and intermediates for both the acid- and base-catalyzed pathways. nih.gov The calculated activation energies (Ea) can provide a quantitative measure of the reaction's feasibility and rate. nih.gov

Table 1: Representative Calculated Activation Energies for Nitrile Reactions

| Reaction Type | Reactant | Method | Calculated Ea (kcal/mol) |

| Nucleophilic Attack | Benzonitrile + Cysteamine | DFT (B3LYP/6-311++G(d,p)) | < 16 |

Note: This table presents representative data for similar compounds to illustrate the application of computational methods. Specific values for this compound would require dedicated calculations.

Radical Reactions:

In the case of radical reactions with chlorine, computational studies can help determine the most likely site of attack. By calculating the bond dissociation energies (BDEs) for the C-H bonds on the methylene bridge and the stability of the potential radical intermediates, the preferred pathway for hydrogen abstraction can be predicted. Similarly, the stability of the cyclohexadienyl radical intermediates formed upon addition to the aromatic ring can be assessed.

Table 2: Illustrative Computational Data for Radical Intermediates

| Intermediate Type | Parent Molecule | Computational Method | Relative Stability (kcal/mol) |

| Cyano-stabilized radical | Acetonitrile (B52724) | Ab initio | High |

| Thioether-stabilized radical | Dimethyl sulfide | G3(MP2)-RAD | High |

Note: This table provides illustrative data on the stability of radical types present in the target molecule. The actual stability will be influenced by the combination of functional groups.

Computational studies can also investigate the electronic properties of this compound, such as the molecular orbital energies (HOMO/LUMO) and the electrostatic potential map. This information is crucial for understanding its reactivity towards both electrophiles and nucleophiles. For example, the LUMO (Lowest Unoccupied Molecular Orbital) can indicate the most susceptible sites for nucleophilic attack.

Furthermore, computational models can simulate the reaction dynamics in different solvents, providing a more complete picture of the reaction mechanism that includes environmental effects. ntnu.nonih.gov

Theoretical and Computational Chemistry Investigations of 2 2 Chlorophenyl Thio Acetonitrile

Quantum Chemical Characterization of Electronic Structure

Theoretical and computational chemistry provides powerful tools to elucidate the intrinsic properties of molecules. mit.edu For 2-((2-Chlorophenyl)thio)acetonitrile, quantum chemical calculations offer a deep understanding of its three-dimensional structure and electronic characteristics, which are fundamental to its reactivity and potential applications.

Molecular Geometry Optimization

The first step in the computational analysis of a molecule is typically the optimization of its geometry to find the most stable conformation, corresponding to a minimum on the potential energy surface. researchgate.net For this compound, this process involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. Density Functional Theory (DFT), often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p) or higher), is a common method for this purpose. nih.govcapes.gov.br

The optimization process reveals the spatial arrangement of the atoms, including the relative orientation of the 2-chlorophenyl ring, the thioether linkage, and the acetonitrile (B52724) group. Key parameters determined include the C-S, S-CH₂, CH₂-CN, C-Cl, and aromatic C-C bond lengths, as well as the C-S-C and S-C-C bond angles. These calculated parameters can be compared with experimental data from techniques like X-ray crystallography, if available, to validate the computational method. nih.gov The planarity of the chlorophenyl ring and the torsional angles involving the thioacetonitrile side chain are critical outputs of this optimization.

Table 1: Representative Optimized Geometric Parameters Note: This table is illustrative, as specific published data for this exact molecule is not available. The parameters are typical for related structures based on computational chemistry studies.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C-S | 1.75 - 1.80 Å |

| S-CH₂ | 1.80 - 1.85 Å | |

| CH₂-CN | 1.45 - 1.50 Å | |

| C≡N | 1.15 - 1.18 Å | |

| C-Cl | 1.73 - 1.78 Å | |

| Bond Angle | C-S-C | 100° - 105° |

| S-CH₂-CN | 109° - 112° | |

| Dihedral Angle | C-C-S-C | Varies with conformation |

Electronic Energy and Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies, HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). nih.gov

The energies of these orbitals, EHOMO and ELUMO, and the difference between them, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), are crucial descriptors of molecular stability and reactivity. capes.gov.br A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. semanticscholar.org Conversely, a small gap indicates a molecule is more reactive and easily polarizable. nih.govsemanticscholar.org For this compound, the HOMO is expected to be localized primarily on the sulfur atom and the phenyl ring, reflecting the electron-donating nature of the thioether group. The LUMO is likely distributed over the aromatic ring and the cyano group, which has electron-withdrawing characteristics. researchgate.netresearchgate.net

| Parameter | Symbol | Typical Calculated Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.0 to -7.5 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.5 to -2.0 |

| HOMO-LUMO Energy Gap | ΔE | 4.0 to 6.0 |

Dipole Moment and Electronegativity Calculations

Global reactivity descriptors like electronegativity (χ) can also be estimated from computational data. Within the framework of DFT, electronegativity is defined as the negative of the chemical potential (μ), which can be approximated using the energies of the frontier orbitals: χ ≈ -(EHOMO + ELUMO)/2. capes.gov.brresearchgate.netnih.gov This value provides a quantitative measure of the molecule's ability to attract electrons. libretexts.org

Density Functional Theory (DFT) Applications to Chemical Reactivity

DFT is not only used for characterizing ground-state properties but is also a powerful tool for predicting how and where a molecule will react. nih.govnih.gov

Prediction of Reactive Sites (e.g., Fukui Functions, Electrophilicity Indices)

To predict the most reactive sites within the this compound molecule, local reactivity descriptors are employed. The Fukui function is a key descriptor that indicates the change in electron density at a specific point in the molecule when the total number of electrons changes. researchgate.netresearchgate.net It helps to identify the sites most susceptible to nucleophilic attack (where an electron is added) and electrophilic attack (where an electron is removed). semanticscholar.orgresearchgate.net

Site for Nucleophilic Attack: Identified by the Fukui function f+(r), which highlights regions where the molecule is most likely to accept an electron. For this molecule, carbon atoms in the phenyl ring and the carbon of the nitrile group are potential electrophilic sites.

Site for Electrophilic Attack: Identified by the Fukui function f-(r), which indicates regions that readily donate electron density. The sulfur atom, with its lone pairs, is expected to be a primary site for electrophilic attack.

The global electrophilicity index (ω) is another important descriptor, calculated from the HOMO and LUMO energies. It quantifies the energy stabilization when the molecule acquires additional electronic charge from the environment, providing a measure of its electrophilic character. capes.gov.brresearchgate.net

Transition State Analysis and Energy Barrier Determination

Beyond predicting reactivity, DFT can be used to model the entire course of a chemical reaction. This involves identifying the transition state (TS)—the highest energy point along the reaction coordinate that connects reactants to products. nih.gov For a potential reaction involving this compound, such as nucleophilic substitution or oxidation at the sulfur atom, computational chemists can calculate the geometry and energy of the transition state.

The energy difference between the reactants and the transition state is the activation energy or energy barrier. nih.gov This value is critical for determining the reaction rate; a higher energy barrier corresponds to a slower reaction. nih.gov By mapping the potential energy surface and locating the transition states for various possible reaction pathways, researchers can predict the most likely mechanism and outcome of a reaction. nih.govresearchgate.net

Reaction Kinetic and Thermodynamic Studies

Kinetic studies on similar reactions, such as the addition of thiols to N-phenylchloroacetamide, reveal important mechanistic details. rsc.org For instance, the reaction rates are highly dependent on the nucleophilicity of the thiolate, which is influenced by the pH of the medium. rsc.org A Brønsted-type analysis for such reactions can yield a βnuc value, which provides information about the transition state structure. rsc.org A study on the reaction of N-phenylchloroacetamide with various thiols determined a βnucRS− value of 0.22 ± 0.07, suggesting an early transition state with respect to the attacking thiolate. rsc.org Furthermore, investigations into the effect of the leaving group and temperature are consistent with a concerted SN2 mechanism for this class of reactions. rsc.org

Thermodynamic parameters for the reactions of thioureas with chloroacetone (B47974) in ethanol (B145695) have been evaluated, providing insights into the nature of the reaction. researchgate.net Such studies help in understanding the spontaneity and enthalpy-entropy compensation of related synthetic routes.

The reactivity of the nitrile group in compounds like this compound is also of significant interest. Nitriles can act as electrophiles, for example, by reacting with biological nucleophiles like the cysteine residues in proteins. nih.gov Computational studies, specifically using Density Functional Theory (DFT), have been employed to predict the activation energies for the reaction of various nitrile-containing compounds with cysteine. nih.gov These theoretical calculations correlate well with experimental kinetic data and can serve as a predictive tool for the reactivity of the nitrile moiety. nih.gov The reaction typically proceeds through a concerted synchronous mechanism involving a simultaneous nucleophilic attack and proton transfer. nih.gov

Table 1: Illustrative Kinetic Data for Analogous Thiol Reactions

| Reactants | Catalyst/Solvent | Rate Constant (k) | Temperature (°C) | Reference |

| N-phenylchloroacetamide + Thiols | Aqueous Buffer | Varies with thiol pKa | 25 | rsc.org |

| Chloroacetone + Thioureas | Ethanol | Second-order rate constants evaluated | Not specified | researchgate.net |

This table is illustrative and presents data for analogous reactions to provide context for the potential kinetic behavior of reactions involving this compound.

Advanced Computational Modeling Techniques

In the absence of extensive experimental data, advanced computational modeling techniques offer a powerful avenue to predict and understand the properties and reactivity of this compound.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations for Complex Systems

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are a state-of-the-art computational approach for studying chemical reactions in complex environments, such as in solution or within an enzyme active site. frontiersin.org This technique partitions the system into a quantum mechanical (QM) region, which includes the atoms directly involved in the chemical transformation, and a molecular mechanics (MM) region for the surrounding environment (e.g., solvent molecules). frontiersin.orgresearchgate.net This dual approach allows for a high level of theoretical accuracy for the reactive core while maintaining computational efficiency for the larger system. researchgate.net

QM/MM simulations are particularly well-suited for investigating the reaction mechanisms of compounds like this compound. For instance, the reaction of the nitrile group with a nucleophile, such as the side chain of a cysteine residue, can be modeled in detail. nih.govacs.org These simulations can elucidate the structure of transition states, calculate activation free energies, and map out the entire reaction pathway. acs.org The explicit inclusion of solvent molecules in the MM region is crucial for accurately capturing their influence on the reaction energetics. frontiersin.org

Table 2: Key Aspects of QM/MM Simulations

| Feature | Description | Relevance to this compound |

| QM Region | Atoms treated with quantum mechanics (e.g., DFT). | The nitrile group, the thioether linkage, and the reacting nucleophile. |

| MM Region | Atoms treated with classical molecular mechanics. | Solvent molecules (e.g., water, acetonitrile) and, if applicable, the surrounding protein environment. |

| Boundary | The interface between the QM and MM regions. | Crucial for an accurate description of the system's electrostatics and bonding across the partition. |

| Output | Free energy profiles, transition state structures, reaction mechanisms. researchgate.net | Prediction of reactivity, elucidation of reaction pathways for synthesis or biological interactions. |

Machine Learning Approaches for Chemical Property Prediction

Machine learning (ML) has emerged as a transformative tool in chemistry for predicting a wide range of molecular properties, from physicochemical characteristics to reactivity and biological activity. nih.govarxiv.org By training on large datasets of known molecules, ML models can learn complex structure-property relationships and make rapid predictions for new, uncharacterized compounds like this compound. researchgate.net

For this specific compound, ML models could be developed to predict properties such as solubility, toxicity, or its potential as an inhibitor for a particular enzyme. The process typically involves representing the molecule using a set of numerical descriptors or "features" that capture its structural and electronic characteristics. acs.org These features are then used as input for an ML algorithm, such as a neural network or a random forest, to build a predictive model. nih.gov

Recent advancements in deep learning, particularly with 3D molecular representations, have shown great promise in improving the accuracy of property prediction. youtube.com These models can learn directly from the three-dimensional structure of a molecule, capturing subtle geometric and electronic features that influence its behavior. youtube.com While developing a specific ML model for this compound would require a relevant training dataset, the general applicability of these methods highlights their potential to accelerate the discovery and optimization of novel chemical entities. arxiv.orgresearchgate.net

Table 3: Potential Applications of Machine Learning for this compound

| Predicted Property | Machine Learning Approach | Required Data | Potential Impact |

| Solubility | Quantitative Structure-Property Relationship (QSPR) models | Experimental solubility data for a diverse set of related organosulfur and nitrile compounds. | Guidance for formulation and experimental design. |

| Reactivity | Classification or regression models | Kinetic data from reactions of similar compounds. | Prediction of stability and potential reaction pathways. |

| Biological Activity | Classification models (e.g., active vs. inactive) | Screening data against specific biological targets for a library of compounds. | Virtual screening and identification of potential therapeutic applications. |

Strategic Applications and Synthetic Utility of 2 2 Chlorophenyl Thio Acetonitrile in Organic Synthesis

Building Block for Heterocyclic Compound Synthesis

The molecular architecture of 2-((2-chlorophenyl)thio)acetonitrile, featuring a reactive nitrile group and a thioether linkage, positions it as a versatile precursor for the synthesis of various heterocyclic systems. The interplay between the nucleophilic character of the sulfur atom and the electrophilic nature of the nitrile carbon, along with the reactivity of the α-methylene group, provides multiple avenues for constructing cyclic compounds.

Precursor to Nitrogen-Containing Heterocycles (e.g., Oxadiazoles (B1248032), Thiazolidinones)

While direct literature explicitly detailing the use of this compound for the synthesis of oxadiazoles and thiazolidinones is not extensively documented, its functional groups suggest its potential as a valuable starting material for these classes of heterocycles based on established synthetic methodologies.

Oxadiazoles:

1,2,4-Oxadiazoles are a class of five-membered heterocycles containing one oxygen and two nitrogen atoms, which are of significant interest in medicinal chemistry. A common route to 3,5-disubstituted 1,2,4-oxadiazoles involves the reaction of an amidoxime (B1450833) with a nitrile in the presence of a suitable catalyst. organic-chemistry.org Theoretically, the nitrile functionality in this compound could participate in such reactions.

A general synthetic approach is outlined below:

| Reactant 1 | Reactant 2 | Conditions | Product |

| Amidoxime | Nitrile | PTSA-ZnCl₂ | 3,5-disubstituted-1,2,4-oxadiazole |

| Nitrile | Hydroxylamine and Meldrum's acid | Microwave irradiation, solvent-free | 3,5-disubstituted 1,2,4-oxadiazole (B8745197) |

This table illustrates general methods for 1,2,4-oxadiazole synthesis where a nitrile-containing compound could be utilized.

Thiazolidinones:

Thiazolidinones are another important class of sulfur-containing nitrogen heterocycles. orientjchem.org The synthesis of 4-thiazolidinones often involves the cyclocondensation of a compound containing an imine bond with a sulfur-containing reagent like thioglycolic acid. ekb.egbiomedpharmajournal.org While this compound does not inherently contain an imine, its functional groups could be chemically modified to participate in thiazolidinone ring formation. For instance, the α-carbon to the nitrile could potentially be functionalized to enable cyclization with a sulfur- and nitrogen-containing reagent.

Common synthetic strategies for thiazolidinones include:

The reaction of an amine, a carbonyl compound, and a mercapto-acid in a one-pot, three-component reaction. ekb.eg

The cyclization of thiosemicarbazones with carbonyl compounds. orientjchem.org

Role in Cyclization and Annulation Reactions

The reactivity of this compound lends itself to participation in various cyclization and annulation reactions to form more complex heterocyclic systems. The active methylene (B1212753) group, positioned between the electron-withdrawing nitrile and the sulfur atom, can be deprotonated to form a nucleophilic carbanion. This carbanion can then react with various electrophiles, initiating a cascade of reactions leading to ring formation.

Lewis acid-catalyzed cyclization reactions of aminoacetals with electron-deficient alkenes have been shown to produce nitrogen-containing heterocycles. nih.gov While not a direct application of this compound, this demonstrates a strategy where a molecule with an activated methylene group can be a key component in building cyclic systems.

Furthermore, intramolecular cyclization of substituted anilines is a common method for synthesizing nitrogen-containing heterocycles like indoles and quinolines. clockss.org It is conceivable that derivatives of this compound, appropriately functionalized on the phenyl ring, could undergo such intramolecular cyclizations.

Reagent in Advanced Organosulfur Chemistry

The presence of a thioether linkage makes this compound a relevant molecule within the field of organosulfur chemistry. Thioethers are a cornerstone of many complex molecules and are known to participate in a variety of chemical transformations.

Utilization in Constructing Complex Organosulfur Skeletons

The thioether moiety in this compound can be a key component in the assembly of more elaborate organosulfur architectures. The sulfur atom can act as a nucleophile, participating in reactions to form new carbon-sulfur bonds. Additionally, the carbon-sulfur bond can be cleaved or rearranged under specific conditions to generate different sulfur-containing functionalities.

While specific examples detailing the use of this compound in the construction of complex organosulfur skeletons are not readily found in publicly available literature, the general reactivity of aryl thioethers suggests its potential in this area. For instance, reactions that involve the formation of sulfonium (B1226848) salts followed by rearrangement or elimination are common strategies for building molecular complexity around a sulfur atom.

Potential in Thioether-Mediated Transformations

Thioethers can mediate a range of chemical transformations, often by stabilizing adjacent reactive intermediates or by participating directly in catalytic cycles. The sulfur atom in this compound can influence the reactivity of the rest of the molecule.

For example, the thioether can direct metallation to the ortho position of the phenyl ring, allowing for further functionalization. Additionally, the sulfur atom can be oxidized to a sulfoxide (B87167) or a sulfone, which dramatically alters the electronic properties of the molecule and opens up new avenues for reactivity. These oxidized derivatives are valuable intermediates in their own right and can be used in a variety of synthetic transformations.

Intermediacy in the Synthesis of Value-Added Chemical Products and Precursors

Aryl thioacetonitriles, such as this compound, are recognized as useful intermediates in organic synthesis. Their bifunctional nature allows them to be elaborated into a wide array of more complex molecules with potential applications in various fields of chemistry.

The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. These transformations provide access to a diverse range of compounds. The thioether linkage can also be manipulated, as discussed previously. This versatility makes this compound a valuable building block for the synthesis of fine chemicals, agrochemicals, and pharmaceutical intermediates.

Although specific, large-scale industrial applications of this compound are not widely publicized, its structural motifs are present in various biologically active molecules, suggesting its potential as a precursor in the synthesis of such compounds.

Future Research Directions and Emerging Paradigms for 2 2 Chlorophenyl Thio Acetonitrile

Exploration of Novel Catalytic Systems for Synthesis and Transformation

Future synthetic strategies for 2-((2-Chlorophenyl)thio)acetonitrile will likely move beyond traditional methods to embrace more sophisticated catalytic systems that offer higher efficiency, selectivity, and milder reaction conditions. Research in this area is expected to focus on several promising fronts.

One direction involves the use of advanced metal catalysis. For instance, nickel-catalyzed cyanoalkylation has been shown to be effective for the addition of acetonitrile (B52724) derivatives to ketones. acs.org Adapting such systems could provide a direct and efficient route to related structures. Similarly, rhodium-catalyzed hydrothiolation of dienes presents a method for forming specific thioethers, and tailoring such catalysts could offer new pathways for transforming the thioether component of the molecule. organic-chemistry.org Copper-catalyzed systems, already used in three-component reactions to form aryl alkyl thioethers from aryldiazonium salts, also represent a viable avenue for exploration. organic-chemistry.org

Organocatalysis, which avoids the use of potentially toxic and expensive metals, is another burgeoning field. A recently developed thiol-free organocatalytic protocol uses tetramethylthiourea (B1220291) as a sulfur source to synthesize aryl alkyl thioethers from inexpensive alcohols and aryl chlorides under mild, photochemical conditions. nih.gov Exploring this strategy for the synthesis of this compound could offer a more sustainable alternative to classical methods. Furthermore, photoactive Lewis bases have been used to catalyze thiol-ene reactions under blue-light irradiation, a process initiated by a proton-coupled electron transfer that could be harnessed for specific transformations. organic-chemistry.org

Mechanochemical synthesis, which uses mechanical force to drive reactions, often in the absence of bulk solvents, is also gaining traction. This solvent-less strategy has been successfully employed for the synthesis of various organosulfur and organoselenium compounds and could be adapted for the production of this compound, reducing waste and simplifying purification. researchgate.netnih.gov

Development of Advanced Computational Models for Predictive Chemistry

The integration of computational chemistry is set to revolutionize how synthetic routes are designed and optimized. For this compound, the development of advanced computational models can provide deep mechanistic insights and predict reactivity, thereby accelerating research and reducing experimental overhead.

Density Functional Theory (DFT) is a powerful tool at the forefront of this effort. DFT calculations can be used to investigate the equilibrium geometry, electronic properties, and vibrational frequencies of molecules. mdpi.comresearchgate.net For instance, DFT has been used to study β-enaminonitrile scaffolds to demonstrate their chemical reactions and predict their biological applications, showing high accuracy in reproducing experimental results. rsc.orgnih.gov Applying DFT to the synthesis of this compound could help elucidate reaction mechanisms, such as the origins of ligand-controlled selectivity in palladium-catalyzed reactions, and predict the most favorable pathways. rsc.org

These models can also predict key molecular properties that influence a compound's utility. Properties like ionization potential and electron affinity can be calculated to gauge a molecule's electronic behavior and potential as a pharmaceutical candidate. mdpi.com Furthermore, computational models are being developed to predict the reactivity of specific functional groups. A recent study presented a predictive model for the thiol reactivity of a class of covalent inhibitors, using electron affinity as a robust parameter to forecast reaction rates. chemrxiv.org Developing similar predictive models for the thioether or nitrile group in this compound could guide its application in covalent drug design.

By simulating reaction kinetics and mass transfer mechanisms, as has been done for other thioether syntheses, researchers can optimize reaction conditions before ever stepping into the lab, saving time and resources. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The shift from batch processing to continuous flow chemistry and automated synthesis represents a paradigm shift in chemical manufacturing, offering enhanced control, safety, and efficiency. The synthesis of this compound and its derivatives is well-suited to benefit from these technologies.

Flow chemistry systems enable reactions to be performed in a continuously flowing stream within a network of tubes or microreactors. This approach allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, cleaner reactions, and improved safety, especially for exothermic or hazardous reactions. syrris.com The continuous-flow synthesis of thioureas has been successfully demonstrated using an aqueous polysulfide solution, which allows for the application of sulfur under homogeneous and mild conditions, with products crystallizing out for easy filtration. mdpi.com A similar multicomponent flow process could be designed for this compound.

Automated synthesis platforms take this a step further by integrating robotics and artificial intelligence to manage the entire synthetic workflow, from design to purification. efpia.eu Platforms like the Synple automated synthesizer use pre-filled reagent cartridges to generate, isolate, and purify products at the push of a button. tandfonline.comsigmaaldrich.com A fully automated, sequential flow-through synthesis of a 44-member array of thioethers has been achieved using a custom-built robotic synthesizer, yielding products in high purity without the need for chromatographic purification. acs.orgacs.org Adopting such automated systems would dramatically accelerate the synthesis of libraries of derivatives based on the this compound scaffold for screening in drug discovery programs.

Bio-Inspired Synthetic Methodologies and Biomimetic Transformations

Nature provides a masterclass in selective and efficient chemical synthesis, and future research will increasingly draw inspiration from biological processes to assemble complex molecules like this compound.

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of this approach. acs.org Enzymes offer unparalleled chemo-, regio-, and stereoselectivity under mild, aqueous conditions. rsc.org For organosulfur compounds, enzymes such as flavoprotein monooxygenases have been engineered for asymmetric sulfoxidation, a transformation relevant to the thioether moiety. rsc.orgtudelft.nl Furthermore, nitrile hydratases and amidases can transform nitriles into amides and carboxylic acids, respectively, offering pathways for derivatization. tandfonline.com The intrinsic chirality of enzymes makes them ideal for producing enantiomerically pure compounds, a critical consideration in pharmaceutical development. tandfonline.comrsc.org By identifying or engineering enzymes that can act on the this compound backbone, researchers could develop highly selective and sustainable synthetic routes.

Biomimetic synthesis seeks to replicate nature's synthetic strategies in the lab. This can involve mimicking the function of a specific enzyme or a multi-step biosynthetic pathway. For example, the thiol-thioester exchange, a reaction found in many natural processes, has been used in a biomimetic approach for the deprotection of thioesters under mild aqueous conditions. nih.gov The synthesis of biomimetic thioesters is also crucial for studying the enzymatic machinery of polyketide synthases. researchgate.net Developing biomimetic approaches for the formation or transformation of the thioether linkage in this compound could lead to novel and efficient synthetic methods that operate under environmentally benign conditions. Enhanced production of organosulfur compounds has also been achieved in cell suspension cultures by feeding precursors from the natural biosynthetic pathway, a strategy that could potentially be adapted for microbial production of related compounds. hu.edu.jo

Applications within Principles of Circular Economy and Sustainable Chemical Design

The principles of green chemistry and the concept of a circular economy are becoming integral to modern chemical research and industry, aiming to minimize environmental impact and maximize resource efficiency. efpia.eu Future research on this compound will be increasingly guided by these principles, from its initial synthesis to its end-of-life.

Sustainable chemical design begins with the 12 Principles of Green Chemistry. acs.org This includes maximizing Atom Economy to ensure that most of the atoms from the reactants are incorporated into the final product, thereby reducing waste. acs.org Another key principle is the use of Safer Solvents and Auxiliaries , as solvents can account for the majority of mass and environmental impact in a chemical process. skpharmteco.com Research will focus on replacing hazardous solvents with greener alternatives or designing solvent-free processes, such as the mechanochemical synthesis mentioned earlier. researchgate.netresearchgate.net The principle of Reducing Derivatives is also highly relevant; by using highly selective catalysts like enzymes, chemists can avoid the need for protecting groups, which add steps and generate waste. acs.org

The circular economy framework extends these principles to the entire lifecycle of a product. pharmamanufacturing.comaltlaboratories.com For a chemical intermediate, this involves designing processes where waste from one step can become a resource for another. altlaboratories.com It also encourages the use of renewable feedstocks. worldpharmatoday.com For example, efforts are underway to produce key chemical building blocks from biomass rather than petrochemicals. While this compound itself is a specific synthetic target, the principles can be applied to its synthesis by sourcing its precursors sustainably.

Furthermore, designing for recyclability is a key aspect. While more relevant for final products like polymers, the concepts can influence the design of synthetic routes. For instance, developing reversible cross-linking chemistries, as explored in nitrile rubber composites, showcases how dynamic bonds can be used to create materials with increased lifetimes and recyclability. researchgate.netresearchgate.netacs.org Applying this long-term thinking to the design of molecules and materials derived from this compound can contribute to a more sustainable chemical industry. sspseals.comnih.gov

Interactive Data Table: Key Research Concepts

| Research Area | Key Methodologies | Potential Impact on this compound | Relevant Principles |

|---|---|---|---|

| Novel Catalysis | Metal-catalysis (Ni, Rh, Cu), Organocatalysis, Photochemistry, Mechanochemistry | More efficient, selective, and sustainable synthesis and transformation routes. | Higher yields, milder conditions, reduced metal waste. |

| Computational Models | Density Functional Theory (DFT), Reactivity Prediction | Accelerated design of synthetic routes, optimization of reaction conditions. | Reduced experimental waste, faster development cycles. |